molecular formula C7H15NO B13544652 3-(2-Methylpropyl)azetidin-3-ol

3-(2-Methylpropyl)azetidin-3-ol

Cat. No.: B13544652
M. Wt: 129.20 g/mol
InChI Key: ODTSATJPPZIFOD-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the hydrogenolysis of specific intermediates using palladium on carbon (Pd/C) in methanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage can yield dialdehydes, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its strain, which makes it reactive and capable of undergoing various chemical transformations. These reactions often involve nucleophilic attack on the ring, leading to ring-opening or substitution reactions .

Comparison with Similar Compounds

    Azetidine: A simpler analog with a four-membered nitrogen-containing ring.

    3-Hydroxyazetidine: Similar structure but with a hydroxyl group at a different position.

    2-Methylazetidine: Differing by the position of the methyl group.

Uniqueness: 3-(2-Methylpropyl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(2-methylpropyl)azetidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6(2)3-7(9)4-8-5-7/h6,8-9H,3-5H2,1-2H3

InChI Key

ODTSATJPPZIFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CNC1)O

Origin of Product

United States

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